9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one
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Overview
Description
9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one is a complex organic compound featuring a benzo[a]phenoxazine core with dithiarsolane and amino substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzo[a]phenoxazine core, followed by the introduction of dithiarsolane groups and the amino substituent. Common reagents used in these reactions include aryl halides, thiols, and amines, under conditions such as reflux or catalytic amounts of acids or bases.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one can undergo various chemical reactions, including:
Oxidation: The dithiarsolane groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the arsenic atoms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions involving strong nucleophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced arsenic species.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving arsenic compounds.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one involves its interaction with molecular targets through its dithiarsolane and amino groups. These interactions can modulate various biological pathways, including enzyme inhibition and signal transduction. The compound’s unique structure allows it to bind to specific proteins and alter their function, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4,6-Bis(1,3,2-dithiarsolane-2-yl)-7-hydroxy-3H-phenoxazine-3-one: Similar structure with hydroxy substitution.
4,8-Bis(4-chloro-5-tripropylsilyl-thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: Contains dithiophene groups instead of dithiarsolane.
Uniqueness
9-Amino-6,8-di-1,3,2-dithiarsolan-2-yl-5H-benzo[a]phenoxazin-5-one is unique due to its specific combination of dithiarsolane and amino groups on the benzo[a]phenoxazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
9-amino-6,8-bis(1,3,2-dithiarsolan-2-yl)benzo[a]phenoxazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16As2N2O2S4/c23-13-5-6-14-19(15(13)21-27-7-8-28-21)26-20-16(22-29-9-10-30-22)18(25)12-4-2-1-3-11(12)17(20)24-14/h1-6H,7-10,23H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIVKXKHGCFRHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C5=CC=CC=C5C4=N3)[As]6SCCS6)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16As2N2O2S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601296517 |
Source
|
Record name | 9-Amino-6,8-di(1,3,2-dithiarsolan-2-yl)-5H-benzo[a]phenoxazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345340-48-9 |
Source
|
Record name | 9-Amino-6,8-di(1,3,2-dithiarsolan-2-yl)-5H-benzo[a]phenoxazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601296517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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